

Application Notes and Protocols for Spectroscopic-Guided Structure Elucidation of Cratoxylum Isolates

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Compound of Interest		
Compound Name:	Cratoxylone	
Cat. No.:	B600284	Get Quote

Audience: Researchers, scientists, and drug development professionals in the field of natural product chemistry.

Introduction: The genus Cratoxylum, belonging to the family Hypericaceae, is a rich source of diverse and biologically active secondary metabolites. Phytochemical investigations have revealed a prevalence of xanthones, flavonoids, triterpenoids, and benzophenones, many of which exhibit promising pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The accurate and efficient elucidation of the chemical structures of these isolates is paramount for understanding their structure-activity relationships and for further drug development. This document provides a comprehensive overview of the application of key spectroscopic techniques for the structural characterization of compounds isolated from Cratoxylum species, complete with detailed experimental protocols and data presentation.

I. Spectroscopic Data of Representative Cratoxylum Isolates

The structural elucidation of novel compounds relies on the careful analysis and interpretation of data from various spectroscopic methods. Below are tables summarizing the key spectroscopic data for selected xanthones isolated from Cratoxylum species.



Table 1: ¹H NMR (500 MHz, CDCl₃) Data for Selected Xanthones from Cratoxylum cochinchinense

Position	Cratocochinone A (δ ppm, J in Hz)	Cratocochinone B (δ ppm, J in Hz)
1-OH	13.78 (s)	13.80 (s)
4	6.33 (s)	6.45 (s)
5	7.32 (d, 8.5)	6.86 (s)
6	7.32 (d, 8.5)	-
7	6.88 (d, 8.5)	-
8	6.88 (d, 8.5)	-
1'	3.45 (d, 7.0)	4.20 (d, 6.8)
2'	5.28 (t, 7.0)	5.35 (t, 6.8)
4'	1.83 (s)	1.87 (s)
5'	1.68 (s)	1.80 (s)

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for Selected Xanthones from Cratoxylum cochinchinense



Position	Cratocochinone A (δ ppm)	Cratocochinone B (δ ppm)
1	161.5	161.7
2	111.2	111.4
3	163.0	163.2
4	93.0	93.2
4a	155.8	156.0
5	121.8	115.0
6	123.8	155.0
7	117.8	108.2
8	109.5	148.5
8a	145.2	145.4
9	182.2	182.4
9a	104.5	104.7
1'	22.5	28.5
2'	122.5	122.0
3'	132.0	132.5
4'	18.0	18.2
5'	25.8	25.9

Table 3: UV-Vis and HRESIMS Data for Selected Cratoxylum Isolates



Compound	UV-Vis (λmax, nm)	HRESIMS [M+H] ⁺ (m/z)	Molecular Formula
Cochinchinone M	245, 315, 380	425.2015	C25H28O6
Cratocochinone A	231, 268, 318, 377	465.2328	C28H32O6
Cratocochinone B	243, 316	311.1232	C19H18O4
Pruniflorone S	246, 318, 388	371.1494	C21H22O6

II. Experimental Protocols

The following are detailed protocols for the primary spectroscopic techniques used in the structure elucidation of natural products isolated from Cratoxylum.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. 1D NMR (1H and 13C) Spectroscopy
- Objective: To determine the number and types of protons and carbons in a molecule, providing information about the chemical environment and connectivity.
- Sample Preparation:
 - Weigh approximately 1-5 mg of the purified isolate.
 - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Instrumentation and Parameters:
 - Spectrometer: 400-600 MHz NMR spectrometer.
 - o ¹H NMR:



- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-64, depending on the sample concentration.
- 13C NMR:
 - Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
 - Spectral Width: 200-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- 2. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
- Objective: To establish correlations between nuclei, providing detailed information about the molecular framework.
- Sample Preparation: As described for 1D NMR. A slightly higher concentration may be beneficial for less sensitive experiments.



- Instrumentation and Parameters:
 - COSY (Correlation Spectroscopy):
 - Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
 - Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
 - Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 2-8.
 - HSQC (Heteronuclear Single Quantum Coherence):
 - Objective: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
 - Pulse Program: Standard HSQC sequence with gradients (e.g., 'hsqcedetgpsisp2.3').
 - Spectral Width (F2 ¹H): 12-16 ppm.
 - Spectral Width (F1 ¹³C): 160-200 ppm.
 - Number of Increments (F1): 128-256.
 - Number of Scans per Increment: 2-16.
 - HMBC (Heteronuclear Multiple Bond Correlation):
 - Objective: To identify long-range (2-4 bonds) proton-carbon (¹H-¹³C) correlations.
 - Pulse Program: Standard HMBC sequence with gradients (e.g., 'hmbcgplpndqf').
 - Spectral Width (F2 ¹H): 12-16 ppm.
 - Spectral Width (F1 ¹³C): 200-250 ppm.
 - Number of Increments (F1): 256-512.



- Number of Scans per Increment: 8-64.
- Data Processing:
 - Apply 2D Fourier transformation.
 - Phase correct the spectrum in both dimensions.
 - Calibrate the chemical shift scales using the corresponding 1D spectra.

B. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and elemental composition of the isolate.
- Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
- Sample Preparation:
 - Prepare a dilute solution of the purified compound (10-100 μg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
 - The solvent should be of high purity (LC-MS grade).
- Instrumentation and Parameters:
 - Mass Spectrometer: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
 - Ionization Mode: ESI positive and/or negative mode.
 - Mass Range: m/z 100-1500.
 - Capillary Voltage: 3-4 kV.
 - Nebulizing Gas (N₂): Flow rate and temperature optimized for the instrument and solvent.
- Data Analysis:
 - Identify the molecular ion peak ([M+H]+, [M-H]-, [M+Na]+, etc.).



 Use the high-resolution data to calculate the elemental composition using the instrument's software.

C. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Objective: To identify the presence of chromophores (e.g., conjugated systems) in the molecule.
- Sample Preparation:
 - Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, hexane) to an absorbance value below 1.5.
- · Instrumentation and Parameters:
 - Spectrophotometer: Double-beam UV-Vis spectrophotometer.
 - Wavelength Range: 200-800 nm.
 - Blank: Use the same solvent as used for the sample.
- Data Analysis:
 - Record the absorbance spectrum.
 - Identify the wavelength(s) of maximum absorbance (λmax).

D. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Technique: Fourier Transform Infrared (FTIR) spectroscopy with Attenuated Total Reflectance (ATR).
- Sample Preparation:
 - Place a small amount of the solid, purified sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.

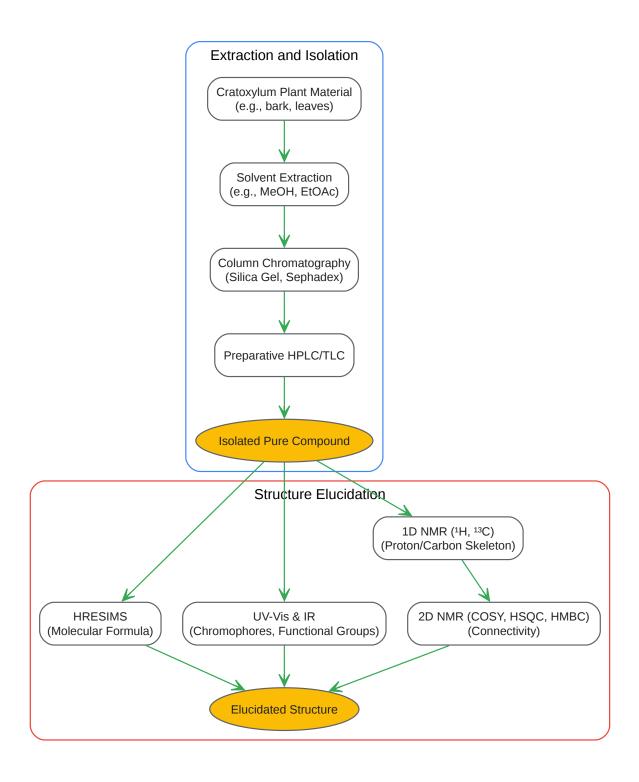


- Instrumentation and Parameters:
 - Spectrometer: FTIR spectrometer with an ATR accessory.
 - Spectral Range: 4000-400 cm⁻¹.
 - ∘ Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., -OH, C=O, C=C, C-O).

III. Visualized Workflows and Signaling Pathways A. Experimental Workflow for Structure Elucidation

The following diagram illustrates the typical workflow for the isolation and structure elucidation of bioactive compounds from Cratoxylum species.





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Caption: General workflow for isolating and elucidating the structure of Cratoxylum compounds.



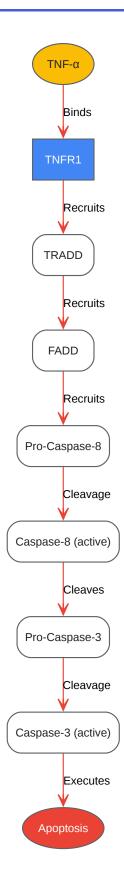
B. Signaling Pathways of Cratoxylum Isolates

Certain compounds from Cratoxylum, such as cochinchinone B, have been reported to induce apoptosis through the TNF- α pathway and antagonize NF- κ B signaling. Other isolates have shown anti-neuroinflammatory effects by inhibiting nitric oxide production.

1. TNF-α-Induced Apoptosis Pathway

This diagram illustrates the extrinsic apoptosis pathway initiated by Tumor Necrosis Factoralpha (TNF- α).





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Caption: Simplified TNF- α -induced extrinsic apoptosis pathway.







2. Classical NF-kB Signaling Pathway

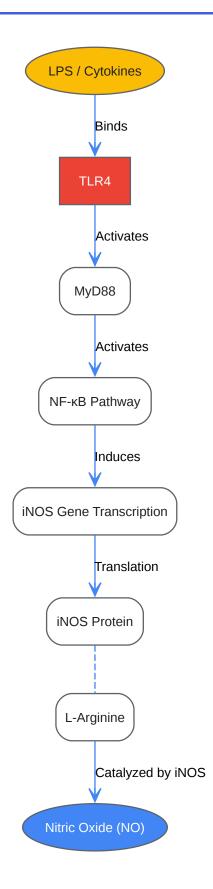
This diagram shows the classical (canonical) NF-κB signaling pathway, which is often associated with inflammation and cell survival.

Caption: The classical NF-kB signaling pathway.

3. iNOS Pathway for Nitric Oxide Production

This diagram illustrates the induction of nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), a key mediator in inflammation.





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Caption: Simplified iNOS pathway for nitric oxide production.



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